molecular formula C16H21BrN2O2S B2852501 4-[(2-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415499-73-7

4-[(2-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2852501
CAS No.: 2415499-73-7
M. Wt: 385.32
InChI Key: WICGWNHMEXZODX-UHFFFAOYSA-N
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Description

4-[(2-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a morpholine ring, and a thiomorpholine ring, making it a unique structure for research and industrial applications.

Preparation Methods

The synthesis of 4-[(2-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

4-[(2-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid. The major products formed depend on the specific reagents and conditions used in these reactions.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 4-[(2-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

[4-[(2-bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2S/c17-14-4-2-1-3-13(14)11-18-5-8-21-15(12-18)16(20)19-6-9-22-10-7-19/h1-4,15H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICGWNHMEXZODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2Br)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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